molecular formula C16H8ClN6NaO6S B1496771 Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate CAS No. 6404-46-2

Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate

Cat. No.: B1496771
CAS No.: 6404-46-2
M. Wt: 470.8 g/mol
InChI Key: QTHPYOMZNZUTIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate is a complex organic compound. It is characterized by its unique structure, which includes a naphtho-triazine core and a sulfonic acid group, along with a chlorinated, hydroxylated, and nitrated phenylazo moiety. This compound is often used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate involves multiple steps. The process typically begins with the formation of the naphtho-triazine core, followed by the introduction of the sulfonic acid group. The phenylazo moiety is then synthesized separately and coupled to the naphtho-triazine core under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous solutions, while the phenylazo moiety allows it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

6404-46-2

Molecular Formula

C16H8ClN6NaO6S

Molecular Weight

470.8 g/mol

IUPAC Name

sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene-8-sulfonate

InChI

InChI=1S/C16H9ClN6O6S.Na/c17-9-4-7(23(25)26)5-12(16(9)24)19-18-11-6-13(30(27,28)29)8-2-1-3-10-14(8)15(11)21-22-20-10;/h1-6,24H,(H,20,21)(H,27,28,29);/q;+1/p-1

InChI Key

QTHPYOMZNZUTIF-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C3=C2C(=C1)NN=N3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+]

Key on ui other cas no.

6404-46-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.